

Mass Spectrometry Analysis of 5-Bromopyridin-2-ol: A Comparative Guide

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Compound of Interest

Compound Name: 5-Bromopyridin-2-ol

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For researchers, scientists, and professionals engaged in drug development and chemical analysis, understanding the structural characteristics of molecules is paramount. Mass spectrometry stands as a cornerstone technique for elucidating molecular weight and fragmentation patterns, providing critical insights into a compound's identity and structure. This guide offers a detailed comparison of the mass spectrometric behavior of **5-Bromopyridin-2-ol** and its non-brominated analog, 2-Hydroxypyridine, supported by predicted data and established analytical protocols.

Comparative Analysis of Fragmentation Patterns

The introduction of a bromine atom to the pyridinol backbone significantly influences the mass spectrum. The most notable difference is the presence of a characteristic isotopic pattern for bromine, which has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance. This results in two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of almost equal intensity.

Feature	5-Bromopyridin-2-ol (Predicted)	2-Hydroxypyridine (Alternative)
Molecular Ion (m/z)	173/175 ([M] ⁺ /[M+2] ⁺)	95
Key Fragments (m/z)	145/147 (Loss of CO), 94 (Loss of Br), 66 (Loss of Br and CO)	67 (Loss of CO), 68
Isotopic Pattern	Prominent M/M+2 peaks in a ~1:1 ratio	Absent

Predicted Electron Ionization Mass Spectrum of 5-Bromopyridin-2-ol

Under electron ionization (EI), **5-Bromopyridin-2-ol** is expected to exhibit a distinct fragmentation pattern. The molecular ion peaks at m/z 173 and 175, corresponding to the two bromine isotopes, would be prominent. Subsequent fragmentation would likely involve the loss of a neutral carbon monoxide (CO) molecule, a common fragmentation pathway for pyridinols, leading to fragment ions at m/z 145 and 147. Another significant fragmentation would be the cleavage of the carbon-bromine bond, resulting in a fragment at m/z 94.

Experimental Protocols

A robust mass spectrometry analysis of **5-Bromopyridin-2-ol** can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS), a technique well-suited for volatile and thermally stable compounds.

Sample Preparation:

A stock solution of **5-Bromopyridin-2-ol** is prepared by dissolving 1 mg of the compound in 1 mL of a suitable volatile solvent such as methanol or dichloromethane. A working solution of 10 µg/mL is then prepared by serial dilution for injection into the GC-MS system.

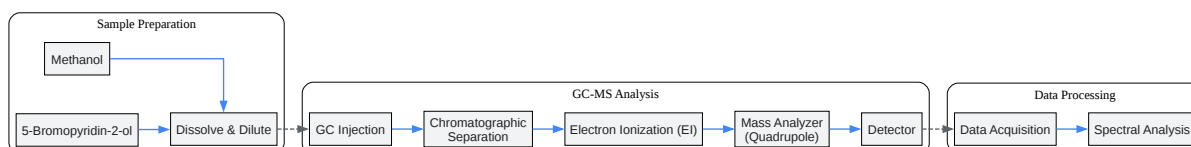
Instrumentation and Conditions:

- Gas Chromatograph: Agilent 8890 GC system (or equivalent)

- Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 μ m
- Inlet: Split/splitless inlet at 250°C with a split ratio of 20:1
- Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 280°C at a rate of 15°C/min, with a final hold of 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Source Temperature: 230°C
- Quadrupole Temperature: 150°C
- Mass Range: m/z 40-300

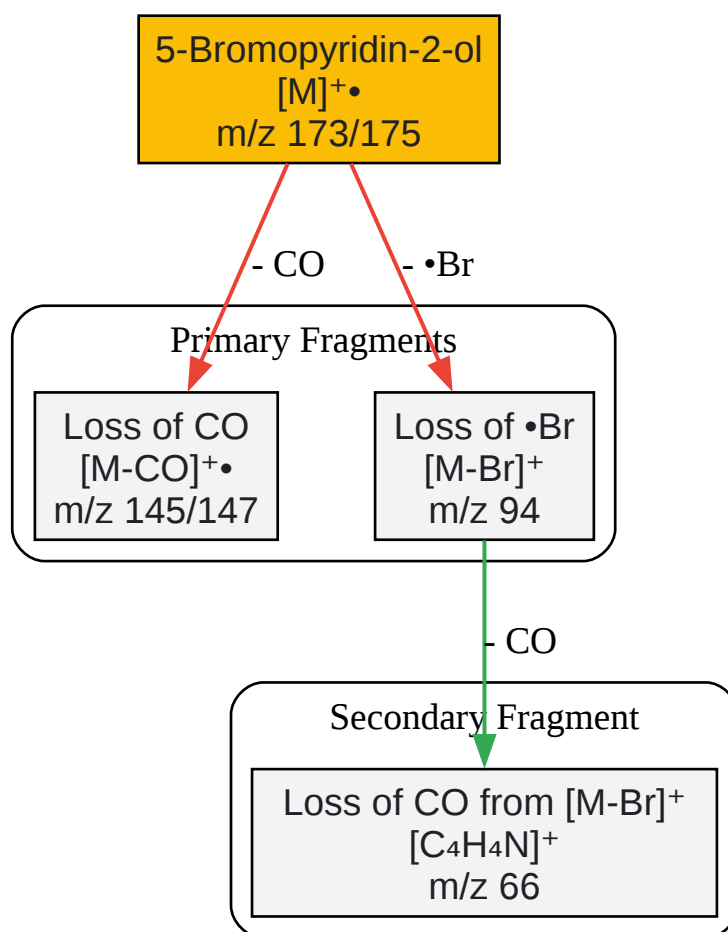
Visualizing the Process

To further clarify the analytical workflow and the predicted molecular fragmentation, the following diagrams are provided.



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Experimental workflow for GC-MS analysis.



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*Predicted fragmentation of **5-Bromopyridin-2-ol**.*

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